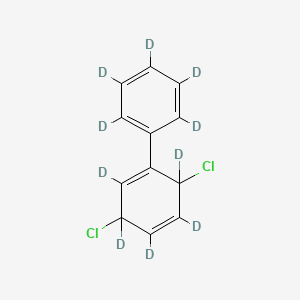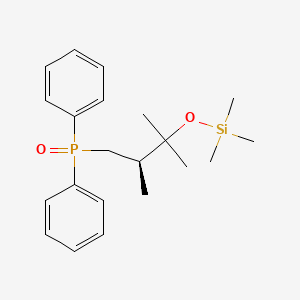
Fmoc-O-ethyl-L-tyrosine
Overview
Description
Fmoc-O-ethyl-L-tyrosine is an Fmoc protected tyrosine derivative . It is a Tyrosine building block found in peptide-based non-nucleoside virus inhibitors .
Synthesis Analysis
Fmoc-O-ethyl-L-tyrosine is used in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of Fmoc-O-ethyl-L-tyrosine is C26H25NO5 . Its molecular weight is 431.48 .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-O-ethyl-L-tyrosine has a molecular weight of 431.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .Scientific Research Applications
Peptide Synthesis
Fmoc-O-ethyl-L-tyrosine is widely used in peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protection for the amino group during the synthesis process, which is crucial for the correct assembly of peptide chains . This compound is particularly useful in the solid-phase synthesis of peptides, where it can be incorporated into the growing peptide chain without unwanted side reactions.
Hydrogel Formation
Research has shown that Fmoc amino acids, including derivatives like Fmoc-O-ethyl-L-tyrosine, can act as low molecular weight hydrogelators . These hydrogels have potential applications in biomedical engineering , such as tissue scaffolding, drug delivery systems, and wound healing materials. The ability to form stable gels at low concentrations makes it a valuable material for creating biocompatible structures.
Sensing Applications
The unique properties of Fmoc-O-ethyl-L-tyrosine-based hydrogels can be exploited in sensing applications . These hydrogels can respond to environmental stimuli, such as pH changes, which can be used to detect specific biological or chemical substances .
Encapsulation and Controlled Release
Fmoc-O-ethyl-L-tyrosine hydrogels can also be used for the encapsulation of active compounds . Due to their network structure, they can provide a controlled release of encapsulated drugs or other therapeutic agents, making them suitable for sustained-release pharmaceutical formulations.
Cell Culture and Tissue Engineering
The biocompatibility and structural characteristics of Fmoc-O-ethyl-L-tyrosine make it an excellent candidate for cell culture and tissue engineering applications . It can be used to create scaffolds that support cell growth and tissue formation, which is essential for regenerative medicine.
Electronic Materials
There is potential for Fmoc-O-ethyl-L-tyrosine derivatives to be used in the development of electronic materials . The self-assembling properties of these compounds can lead to the formation of nanostructures with unique electrical properties, which could be utilized in the creation of organic electronic devices .
Mechanism of Action
Target of Action
Fmoc-O-ethyl-L-tyrosine is a derivative of the amino acid tyrosine, which is protected by the Fluorenylmethyloxycarbonyl (Fmoc) group . The primary targets of this compound are the amine groups of amino acids, where it acts as a protecting group during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction protects the amine group from unwanted reactions during peptide synthesis. The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the sequential addition of amino acids in the desired order, enabling the synthesis of complex peptides .
Result of Action
The use of Fmoc-O-ethyl-L-tyrosine in peptide synthesis results in the formation of peptides with the desired sequence. The Fmoc group ensures that the peptide bond formation occurs at the correct location, contributing to the accuracy and efficiency of peptide synthesis .
Action Environment
The action of Fmoc-O-ethyl-L-tyrosine is influenced by various environmental factors. The pH of the reaction environment is crucial, as the Fmoc group is removed under basic conditions . Additionally, the temperature and solvent used can also impact the efficiency of the Fmoc protection and deprotection steps .
Safety and Hazards
Future Directions
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923. The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .
properties
IUPAC Name |
(2S)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUVROJKPSLLU-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673993 | |
| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-O-ethyl-L-tyrosine | |
CAS RN |
119894-20-1 | |
| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















